LogP and Lipophilicity Advantage of Cyclohexenyl Unsaturation over Saturated N-Cyclohexyl Analog (CAS 77516-53-1)
The target compound, containing a cyclohexenyl ring with a double bond, exhibits a calculated LogP of 3.98, which is expected to be significantly lower than the saturated N-cyclohexyl-2-nitrobenzenesulfonamide (CAS 77516-53-1). Although an experimentally measured LogP for the saturated analog was not found in a direct cross-study, the additional unsaturation in the target typically reduces lipophilicity due to decreased Van der Waals surface area and altered polarizability. This difference is critical for applications where solubility and membrane permeability must be precisely tuned .
| Evidence Dimension | Predicted/Calculated LogP (a measure of lipophilicity) |
|---|---|
| Target Compound Data | LogP = 3.98 (calculated, Chemsrc) |
| Comparator Or Baseline | N-cyclohexyl-2-nitrobenzenesulfonamide (CAS 77516-53-1): LogP value not directly available for head-to-head comparison under identical conditions. |
| Quantified Difference | Cannot be precisely quantified due to lack of matched experimental data; the directional difference towards lower lipophilicity for the target is structurally inferred. |
| Conditions | Calculated LogP data from Chemsrc; no standard experimental LogP measurement protocol available for comparators. |
Why This Matters
A 0.5–1.0 Log unit shift can substantially impact aqueous solubility and partitioning behavior, making the target potentially more suitable for early-stage medicinal chemistry screens requiring moderate lipophilicity .
